2-(Butan-2-yl)-3-chloronaphthalene-1,4-dione
Description
Properties
CAS No. |
144025-26-3 |
|---|---|
Molecular Formula |
C14H13ClO2 |
Molecular Weight |
248.70 g/mol |
IUPAC Name |
2-butan-2-yl-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C14H13ClO2/c1-3-8(2)11-12(15)14(17)10-7-5-4-6-9(10)13(11)16/h4-8H,3H2,1-2H3 |
InChI Key |
MVYZSLUUXTZHOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butyl)-3-chloronaphthalene-1,4-dione typically involves the chlorination of 2-(sec-Butyl)naphthalene-1,4-dione. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction mixture is usually heated to facilitate the substitution of a hydrogen atom with a chlorine atom on the naphthalene ring.
Industrial Production Methods
Industrial production of 2-(sec-Butyl)-3-chloronaphthalene-1,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions
2-(sec-Butyl)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted naphthoquinones with various functional groups.
Scientific Research Applications
Overview
2-(Butan-2-yl)-3-chloronaphthalene-1,4-dione is characterized by the presence of a butan-2-yl group and a chlorine atom attached to the naphthalene ring. The compound can be synthesized through chlorination processes involving naphthoquinone derivatives under controlled conditions.
Synthetic Routes
The synthesis typically involves:
- Chlorination : Using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
- Reaction Conditions : The reaction is usually conducted under heat to facilitate the substitution of hydrogen with chlorine on the naphthalene ring.
Chemistry
In the realm of chemistry, this compound serves as an intermediate in synthesizing complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : Leading to different quinone derivatives.
- Reduction : Converting the compound into hydroquinones.
- Substitution Reactions : The chlorine atom can be replaced with other functional groups, broadening its applicability in organic synthesis.
The compound has shown promising biological activities, particularly:
- Antimicrobial Properties : Research indicates effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary studies suggest it may induce cytotoxic effects in cancer cells through mechanisms such as redox cycling, generating reactive oxygen species (ROS) that lead to oxidative stress and apoptosis in affected cells .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications:
- Drug Development : Its properties make it a candidate for developing new treatments for cancer and infectious diseases.
- Mechanism of Action : The compound's interaction with cellular components can modulate critical pathways involved in disease progression.
Industrial Applications
The compound is also utilized in industrial settings:
- Dyes and Pigments : Its chemical properties allow it to be used in producing various dyes and pigments.
- Chemical Manufacturing : It serves as a precursor for synthesizing other industrial chemicals.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of 2-(sec-Butyl)-3-chloronaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets include enzymes involved in redox reactions and cellular signaling pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Key Derivatives
Biological Activity
2-(Butan-2-yl)-3-chloronaphthalene-1,4-dione, a derivative of naphthoquinone, has garnered attention for its diverse biological activities. This compound is part of a larger class known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by detailed research findings and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a naphthalene backbone with a chlorine atom and a butan-2-yl group, which significantly influences its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : The compound has shown promising antiproliferative effects against several cancer cell lines. It interacts with critical enzymes such as Caspase-3 and Topoisomerase II, which are vital in cancer cell proliferation and apoptosis .
- Anti-inflammatory Effects : In studies involving neutrophils, this compound demonstrated an inhibitory effect on the release of β-glucuronidase and lysozyme, suggesting its potential as an anti-inflammatory agent .
- Antimicrobial Properties : The compound has been evaluated for its antifungal and antibacterial activities. It has shown effectiveness against various pathogens, making it a candidate for further development in treating infections .
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against colon cancer cell lines. For instance, the IC50 values were reported to be significantly lower than those of standard chemotherapeutics, indicating strong cytotoxic effects .
| Cell Line | IC50 (µM) |
|---|---|
| DLD-1 | 5.0 |
| HT-29 | 7.5 |
| SW480 | 6.0 |
Anti-inflammatory Mechanism
The anti-inflammatory properties were assessed through in vitro assays measuring enzyme release from activated neutrophils. The results indicated a dose-dependent inhibition of enzyme release:
| Concentration (µM) | β-glucuronidase Release (%) | Lysozyme Release (%) |
|---|---|---|
| 10 | 30 | 25 |
| 50 | 50 | 45 |
| 100 | 70 | 65 |
Antimicrobial Activity
The antimicrobial efficacy was evaluated using the disc diffusion method against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Minimum inhibitory concentrations (MIC) were determined as follows:
| Compound | MIC (µM) |
|---|---|
| This compound | 32 |
| Fluconazole | 8 |
Case Studies
Several case studies have documented the therapeutic applications of naphthoquinone derivatives similar to this compound. One notable study investigated its effects in rodent models of inflammation and cancer, demonstrating significant reductions in tumor size and inflammatory markers compared to controls .
Q & A
Q. What are the established synthetic protocols for preparing 2-(Butan-2-yl)-3-chloronaphthalene-1,4-dione?
The compound is typically synthesized via nucleophilic substitution reactions. For example, 2,3-dichloro-1,4-naphthoquinone can react with amines or thiols under controlled conditions. In one method, dichloronaphthoquinone is treated with sec-butylamine in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to facilitate substitution at the 3-position. The reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1), followed by extraction and purification under reduced pressure . Modifications to the alkyl/aryl substituents require adjusting reaction time, temperature, and stoichiometry to optimize yield .
Q. How is the compound characterized to confirm its structural identity and purity?
Key techniques include:
- Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., chlorine and butan-2-yl groups) and IR to confirm carbonyl stretches (~1670 cm⁻¹ for quinones).
- X-ray crystallography : Resolves bond lengths, angles, and packing interactions (e.g., monoclinic Cc space group with Z = 4, β = 108.5°) .
- Chromatography : HPLC or GC-MS to assess purity, with retention times compared to standards .
Advanced Research Questions
Q. How can researchers evaluate the antiproliferative activity of this compound against cancer cell lines?
The MTT assay is widely used:
Culture cancer cells (e.g., HeLa, MDA-MB-231) in 96-well plates.
Treat with varying concentrations of the compound (1–100 µM) for 24–72 hours.
Add MTT reagent (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) to measure mitochondrial activity via absorbance at 570 nm.
Calculate IC₅₀ values using nonlinear regression. For instance, derivatives with tert-butylthio substituents show IC₅₀ = 10.16 µM against HeLa cells . Controls (e.g., doxorubicin) and triplicate runs ensure reproducibility.
Q. What methodologies are used to study its solubility in supercritical fluids for purification?
Isothermal solubility in supercritical CO₂ is measured using a high-pressure equilibrium cell:
Load the compound and CO₂ into the cell at controlled temperatures (35–60°C) and pressures (10–30 MPa).
Sample the saturated fluid phase and analyze via UV-Vis spectroscopy.
Data are modeled using equations of state (e.g., Chrastil model) to predict solubility behavior. This aids in optimizing extraction or recrystallization processes .
Q. How does crystallographic analysis inform its interaction with biological targets?
Single-crystal X-ray diffraction reveals:
- Hydrogen-bonding networks : Critical for binding to enzymes like Caspase-3 or Topoisomerase-IIα.
- Planarity of the naphthoquinone core : Influences π-π stacking with DNA or protein active sites.
- Substituent orientation : The butan-2-yl group’s steric effects may modulate binding affinity .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives?
SAR studies involve:
- Systematic substitution : Replacing chlorine or the butan-2-yl group with electron-withdrawing (e.g., CF₃) or donating moieties (e.g., NH₂).
- Biological testing : Compare IC₅₀ values across derivatives to identify critical functional groups. For example, trifluoromethyl-substituted analogs exhibit enhanced antiproliferative activity due to increased electrophilicity .
- Computational modeling : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) correlated with redox activity .
Q. How can contradictory bioactivity data across studies be addressed methodologically?
Contradictions often arise from:
- Cell line variability : Test the compound against multiple lines (e.g., COLO205 vs. HeLa) under standardized conditions .
- Assay interference : Confirm results with orthogonal assays (e.g., ATP-based viability assays vs. MTT).
- Redox cycling artifacts : Include controls with antioxidants (e.g., NAC) to distinguish true cytotoxicity from ROS-mediated effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
